molecular formula C10H18N2S B7867393 N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine

Cat. No. B7867393
M. Wt: 198.33 g/mol
InChI Key: UGIZTOIFOMUJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine is a useful research compound. Its molecular formula is C10H18N2S and its molecular weight is 198.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine involves the reaction of isopropylamine with 3-bromothiophene, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with ethylenediamine.

Starting Materials
Isopropylamine, 3-bromothiophene, Sodium borohydride, Ethylenediamine

Reaction
Step 1: Isopropylamine is reacted with 3-bromothiophene in the presence of a suitable solvent and a base to form N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine intermediate., Step 2: The intermediate is then reduced with sodium borohydride in a suitable solvent to form the corresponding amine intermediate., Step 3: The amine intermediate is then reacted with ethylenediamine in a suitable solvent to form the final product, N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine.

properties

IUPAC Name

N'-propan-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-9(2)12(5-4-11)7-10-3-6-13-8-10/h3,6,8-9H,4-5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIZTOIFOMUJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.